3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
The compound "3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" belongs to a class of sulfonamide derivatives known for their diverse biological activities. These compounds are often investigated for their potential use in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis:
Starting Materials: : The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzenesulfonamide and 1-propylsulfonyl-1,2,3,4-tetrahydroquinoline.
Coupling Reaction: : The key step involves a coupling reaction between the sulfonamide and quinoline derivatives, typically facilitated by a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-Diisopropylethylamine).
Reaction Conditions: : The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized for yield and efficiency. Catalysts and automation in reactors can enhance the production efficiency. The purification of the final product typically involves crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at specific functional groups. For example, the tetrahydroquinoline moiety can be oxidized to its corresponding quinoline derivative under controlled conditions.
Reduction: : The sulfonyl group can be selectively reduced to yield sulfoxides or thiols.
Substitution: : Halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as mCPBA (meta-Chloroperoxybenzoic acid) or Swern oxidation reagents.
Reduction: : Employing reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: : Utilizing nucleophiles such as amines, thiols, or alkoxides.
Major Products
Depending on the reaction conditions and reagents, major products can include:
Oxidized derivatives of the quinoline moiety.
Reduced sulfonyl or sulfonamide derivatives.
Substituted benzene ring products.
Scientific Research Applications
Chemistry
Organic Synthesis: : The compound is used as an intermediate in the synthesis of complex molecules.
Catalyst Development: : It serves as a ligand in catalysis for various organic transformations.
Biology
Enzyme Inhibition: : It is explored as a potential inhibitor of enzymes such as carbonic anhydrases and proteases.
Receptor Binding: : Its structure allows it to bind to specific receptors, making it a candidate for drug development.
Medicine
Antimicrobial Activity: : Investigated for its antibacterial and antifungal properties.
Anti-inflammatory: : Potential use as an anti-inflammatory agent due to its interaction with biological pathways.
Industry
Materials Science: : Utilized in the development of novel materials with specific properties.
Pharmaceuticals: : Employed in the production of drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways Involved: : Modulating pathways related to inflammation, microbial growth, or enzyme inhibition. For example, it may inhibit the activity of carbonic anhydrase, thus affecting pH regulation and metabolic processes.
Comparison with Similar Compounds
When comparing 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide with similar compounds, its uniqueness lies in:
Structural Features: : The combination of chlorofluorobenzene, sulfonamide, and tetrahydroquinoline groups is distinctive.
Biological Activity: : Exhibits unique binding affinities and biological activities that differ from other sulfonamide derivatives.
List of Similar Compounds
3-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
3-chloro-4-fluoro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
In essence, this compound is a fascinating candidate in the realm of medicinal chemistry, offering diverse applications and unique chemical properties. There's no shortage of opportunities for its exploration in various scientific fields.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O4S2/c1-2-10-27(23,24)22-9-3-4-13-5-6-14(11-18(13)22)21-28(25,26)15-7-8-17(20)16(19)12-15/h5-8,11-12,21H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRABRAUYQAJAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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